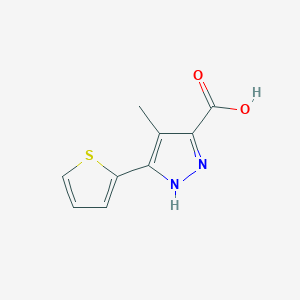

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-5-7(6-3-2-4-14-6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFZFQSJPCUVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390210 | |

| Record name | 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890621-27-9 | |

| Record name | 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Convergence of Pyrazole and Thiophene Scaffolds: A Technical Guide to Synthesis and Biological Screening for Novel Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach for the development of novel therapeutic agents with enhanced potency and selectivity.[1][2] Among these, pyrazole and thiophene rings are prominent pharmacophores, each contributing unique physicochemical properties that render them invaluable in drug design.[1][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological screening, and computational analysis of novel pyrazole derivatives bearing thiophene moieties, tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Rationale for Hybridization: Unlocking Synergistic Bioactivity

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][4] Its structural versatility allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5][6] Pyrazoles are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][7][8]

Complementing the pyrazole core, the thiophene ring, a sulfur-containing five-membered heterocycle, is another crucial building block in medicinal chemistry.[1][2] The presence of the sulfur atom imparts unique electronic properties that can enhance binding affinity and specificity to biological targets.[1][2] Thiophene derivatives are recognized for their broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3]

The molecular hybridization of these two potent moieties aims to create novel chemical entities that leverage the synergistic effects of both scaffolds, potentially leading to compounds with improved biological activity, reduced toxicity, and better pharmacokinetic properties.[1][2]

Synthetic Strategies: Crafting the Pyrazole-Thiophene Core

The synthesis of pyrazole-thiophene derivatives typically involves multi-step reaction sequences. A common and effective approach begins with the reaction of a thiophene-containing precursor, which is then elaborated to incorporate the pyrazole ring. The choice of synthetic route is dictated by the desired substitution pattern on both the pyrazole and thiophene rings, which in turn influences the final biological activity.

A representative synthetic workflow is outlined below:

Caption: A generalized synthetic workflow for pyrazole-thiophene derivatives.

Experimental Protocol: Synthesis of a Pyrazole-Thiophene Hybrid

This protocol provides a generalized multi-step synthesis, inspired by reported procedures.[1][2][5]

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of acetyl thiophene (1 equivalent) in a suitable solvent (e.g., ethanol), add phenylhydrazine (1 equivalent).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the hydrazone intermediate.

-

Filter, wash with water, and dry the solid.

Step 2: Formation of the Pyrazole-4-carbaldehyde

-

Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl3) (3 equivalents) to ice-cold dimethylformamide (DMF).

-

Add the dried hydrazone intermediate from Step 1 to the Vilsmeier reagent.

-

Heat the reaction mixture at 60-80°C for 4-6 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the pyrazole-4-carbaldehyde.

-

Filter, wash with water, and recrystallize from ethanol to obtain the purified product.[1]

Step 3: Synthesis of the Final Pyrazole-Thiophene Hybrid

-

The pyrazole-4-carbaldehyde can then be reacted with various reagents to introduce further diversity. For instance, condensation with thiosemicarbazide followed by cyclization with substituted α-halo ketones or esters can yield pyrazolyl-thiazole derivatives of thiophene.[1]

-

Alternatively, the pyrazole core can be directly functionalized. For example, refluxing with anhydrides like phthalic or succinic anhydride in glacial acetic acid can introduce carboxylic acid functionalities.[5]

Biological Screening: Unveiling the Therapeutic Potential

A crucial phase in the drug discovery pipeline is the comprehensive biological evaluation of the newly synthesized compounds.[9] For pyrazole-thiophene derivatives, this typically involves a cascade of in vitro assays to assess their antimicrobial and anticancer activities.

Caption: A typical biological screening cascade for novel compounds.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[9] Pyrazole and thiophene derivatives have shown considerable promise in this area.[7][10]

Experimental Protocol: Broth Microdilution Method for MIC and MBC Determination [11][12]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be appropriate for screening (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Add the standardized bacterial suspension to each well. Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 1: Hypothetical Antimicrobial Activity Data

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| PT-1 | 16 | 32 | 64 |

| PT-2 | 8 | 16 | 32 |

| PT-3 | >128 | >128 | >128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Anticancer Activity Screening

The search for more effective and less toxic anticancer drugs is a major focus of modern drug discovery.[4][13] Pyrazole-thiophene hybrids have emerged as promising candidates, with some demonstrating potent cytotoxic effects against various cancer cell lines.[5][14]

Experimental Protocol: MTT Assay for Cell Viability and IC50 Determination [15]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) into 96-well plates and allow them to adhere overnight.[14][15]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. This represents the concentration of the compound required to inhibit cell growth by 50%.[14]

Table 2: Hypothetical Anticancer Activity Data

| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/MCF-7) |

| PT-4 | 8.5 | 12.3 | >100 | >11.7 |

| PT-5 | 15.2 | 20.1 | 85.6 | 5.6 |

| PT-6 | 50.7 | 65.4 | >100 | >1.9 |

| Doxorubicin | 0.9 | 1.2 | 5.4 | 6.0 |

In Silico Analysis: Guiding Rational Drug Design

Computational tools such as molecular docking are invaluable for predicting the binding interactions of novel compounds with their biological targets, thereby providing insights into their mechanism of action and guiding further structural optimization.[16][17][18] For instance, pyrazole-thiophene derivatives can be docked into the active sites of key enzymes involved in cancer progression, such as EGFR, VEGFR-2, or tubulin.[5][14][19]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]

- 4. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academicstrive.com [academicstrive.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. rkmmanr.org [rkmmanr.org]

- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Potential Applications

This guide provides a detailed technical overview of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs to project its chemical properties and reactivity. This approach is grounded in the well-established principles of structure-activity relationships, offering a robust predictive framework for researchers.

Introduction: The Significance of the Pyrazole-Thiophene Scaffold

Heterocyclic compounds containing pyrazole and thiophene rings are prominent scaffolds in drug discovery and materials science. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The thiophene ring, a sulfur-containing aromatic heterocycle, is also a key structural motif in many pharmaceuticals and organic electronic materials, valued for its electronic properties and metabolic stability.[3][4] The combination of these two moieties in 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid suggests a molecule with significant potential for further investigation.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid comprises a central pyrazole ring substituted with a methyl group at the 4-position, a thiophen-2-yl group at the 5-position, and a carboxylic acid group at the 3-position.

Predicted Physicochemical Properties:

The properties of the target molecule can be inferred from structurally similar compounds, such as 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid and 4-Methylpyrazole-3-carboxylic acid.[5][6]

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C9H8N2O2S | Based on the constituent atoms. |

| Molecular Weight | 208.24 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | >200 (decomposes) | Similar pyrazole carboxylic acids, like 3-Methylpyrazole-4-carboxylic acid, exhibit high melting points with decomposition (225-230 °C). |

| pKa | 3.5 - 4.5 | The carboxylic acid group is expected to have a pKa in this range, influenced by the electron-withdrawing nature of the pyrazole and thiophene rings. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The related 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has a reported aqueous solubility of 20 µg/mL at pH 7.4.[6] |

| LogP | 1.5 - 2.5 | The combination of the relatively polar pyrazole-carboxylic acid moiety and the more lipophilic thiophene and methyl groups suggests a moderate lipophilicity. |

Structural Isomerism:

It is important to note the potential for tautomerism in the pyrazole ring system. The proton on the nitrogen atom can reside on either nitrogen, leading to two tautomeric forms. The specific tautomer present can be influenced by the solvent and the solid-state packing.

Figure 1: Chemical structures of key structural analogs used for property prediction.

Synthesis Strategies

Proposed Retrosynthetic Analysis:

A logical retrosynthetic pathway would involve the disconnection of the pyrazole ring, leading back to a thiophene-containing 1,3-dicarbonyl precursor and hydrazine.

Figure 2: A simplified retrosynthetic analysis for the target molecule.

Hypothetical Step-by-Step Synthesis Protocol:

-

Synthesis of the 1,3-Dicarbonyl Precursor: The synthesis would likely begin with a Claisen condensation between a thiophene-2-carboxylate ester and a methyl ketone, such as acetone, to form the corresponding 1,3-diketone.

-

Pyrazole Ring Formation: The resulting 1,3-diketone would then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. This cyclocondensation reaction would form the pyrazole ring.

-

Carboxylic Acid Formation: If the synthesis is performed with an ester of the 1,3-dicarbonyl, the final step would be the hydrolysis of the ester group to the carboxylic acid, typically under basic conditions (e.g., using NaOH or KOH) followed by acidification.[8]

Predicted Spectral Properties

The spectral characteristics of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid can be predicted based on the analysis of its functional groups and comparison with related structures.[3]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (in the range of δ 7.0-8.0 ppm), a singlet for the methyl group (around δ 2.2-2.5 ppm), and a broad singlet for the carboxylic acid proton (typically > δ 10 ppm). The pyrazole NH proton will also appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), as well as distinct signals for the carbons of the pyrazole and thiophene rings. The methyl carbon will appear at a higher field (around 10-15 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and characteristic bands for the C=C and C=N stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Potential Applications

The reactivity of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is dictated by its constituent functional groups. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The pyrazole and thiophene rings are susceptible to electrophilic substitution, although the reactivity will be influenced by the existing substituents.[4][9]

Potential Applications in Drug Discovery:

The pyrazole-thiophene scaffold is a privileged structure in medicinal chemistry.[2][10] Derivatives of pyrazole carboxylic acids have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal activity.[1]

-

Anticancer Agents: Many pyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[11]

-

Anti-inflammatory Drugs: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

The presence of the thiophene moiety can further enhance the biological activity and pharmacokinetic properties of the molecule.

Conclusion

While direct experimental data for 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is scarce, a comprehensive understanding of its chemical properties, synthetic accessibility, and potential applications can be derived from the analysis of structurally related compounds. This in-depth guide provides a predictive framework for researchers interested in exploring this promising heterocyclic scaffold for applications in drug discovery and materials science. Further experimental validation of the predicted properties and biological activities is warranted.

References

-

PubChem. (n.d.). 4-Methylpyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. Retrieved from [Link]

-

Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ferreira, I. C. F. R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(9), 1395. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Retrieved from [Link]

- Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.

- Google Patents. (n.d.). Process for the preparation of ultrapure 4-methylprazole.

-

Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

Quora. (2016). Reactivity order is pyrrole>furan >thiophene . What is the reason?. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]

-

ResearchGate. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 5. 4-Methylpyrazole-3-carboxylic acid | C5H6N2O2 | CID 5324580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. 5-METHYL-2-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

A Technical Guide to the Structural Elucidation of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth, methodology-driven approach to the complete structural elucidation of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid. Moving beyond a simple recitation of data, this document details the strategic and logical integration of modern analytical techniques, including mass spectrometry, infrared spectroscopy, multi-dimensional NMR, and single-crystal X-ray crystallography. Each step is rationalized to reflect a field-proven workflow, emphasizing not just the "what" but the "why" of experimental design and data interpretation. The objective is to provide a comprehensive framework for scientists engaged in the characterization of novel heterocyclic compounds, ensuring scientific integrity and unambiguous structural confirmation.

Introduction: The Imperative for Rigorous Characterization

The convergence of thiophene and pyrazole moieties in a single molecular entity is of significant interest to the medicinal chemistry community. Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] Similarly, thiophene-containing compounds are integral to numerous therapeutic agents.[2] The specific substitution pattern of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid presents a unique chemical architecture whose biological potential can only be unlocked through precise and irrefutable structural verification.

The process of structure elucidation is a cornerstone of chemical and pharmaceutical science. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and lead optimization efforts. This guide, therefore, presents a systematic, multi-technique workflow designed to build a self-validating case for the structure of the title compound, from its elemental composition to its three-dimensional atomic arrangement.

Foundational Analysis: Molecular Formula and Key Functional Groups

The first phase of elucidation establishes the fundamental building blocks of the molecule: its exact mass, elemental composition, and the primary functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into complex connectivity, we must first confirm the molecular formula. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy to within a few parts per million, offering high confidence in the elemental composition. For a sulfur-containing compound, observing the characteristic M+2 isotopic pattern is a critical preliminary confirmation.[3]

Illustrative Data Summary:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₈N₂O₂S | Based on proposed structure |

| Monoisotopic Mass | 208.0306 Da | Calculated for C₉H₈N₂O₂S |

| Observed Ion (HRMS) | [M+H]⁺ = 209.0379 | Protonated molecule for ESI |

| Isotope Signature | Prominent [M+2]⁺ peak | Confirms presence of one sulfur atom[3] |

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is chosen to generate the stable [M+H]⁺ ion.

-

Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of the TOF analyzer allows for the accurate mass measurement required to confirm the elemental formula.

-

Analysis: Compare the measured m/z of the most abundant ion to the theoretical mass of C₉H₈N₂O₂S + H⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. For the title compound, the most telling signals will be the extremely broad O-H stretch of the carboxylic acid, a result of strong hydrogen bonding, and the sharp C=O stretch.[4] These two features alone provide strong evidence for the carboxylic acid moiety.

Illustrative Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The broadness is characteristic of hydrogen-bonded dimers.[4] |

| ~3200 (broad) | N-H stretch | Pyrazole | Confirms the presence of the pyrazole N-H tautomer. |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, sharp absorption confirming the carbonyl group.[4] |

| ~1600-1450 | C=C / C=N stretch | Aromatic Rings | Indicates the presence of the pyrazole and thiophene rings. |

| ~700-800 | C-S stretch | Thiophene | Suggests the presence of the thiophene ring.[5] |

Experimental Protocol: FTIR via KBr Pellet

-

Sample Preparation: Mix ~1 mg of the finely ground compound with ~100 mg of dry potassium bromide (KBr).

-

Pressing: Press the mixture in a hydraulic press to form a transparent pellet.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet must be acquired and subtracted.

The Core Architecture: A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule in solution. A logical progression from 1D to 2D experiments allows us to piece the molecular puzzle together with certainty.[6]

1D NMR: Proton (¹H) and Carbon (¹³C) Spectra

Expertise & Causality: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons (via spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon environments. Together, they provide the fundamental atomic census of the molecule.

Illustrative NMR Data Summary (in DMSO-d₆):

| Atom Label | ¹H NMR (δ, ppm, mult., int.) | ¹³C NMR (δ, ppm) | Rationale for Assignment |

| 1 (NH) | ~13.5 (br s, 1H) | - | Broad, exchangeable proton characteristic of pyrazole N-H. |

| 2 (CH₃) | ~2.4 (s, 3H) | ~12 | Singlet, upfield chemical shift typical of an aromatic methyl group. |

| 3 (COOH) | ~13.0 (br s, 1H) | ~165 | Very broad, downfield, exchangeable proton. Carbonyl carbon is significantly deshielded. |

| 4 (C-pyrazole) | - | ~110 | Quaternary carbon adjacent to methyl group. |

| 5 (C-pyrazole) | - | ~145 | Quaternary carbon attached to the thiophene ring. |

| 6 (C-pyrazole) | - | ~140 | Quaternary carbon attached to the carboxylic acid. |

| 7 (CH-thiophene) | ~7.2 (dd, 1H) | ~128 | Thiophene proton adjacent to sulfur (H5'). |

| 8 (CH-thiophene) | ~7.1 (t, 1H) | ~127 | Thiophene proton (H4'). |

| 9 (CH-thiophene) | ~7.6 (dd, 1H) | ~130 | Thiophene proton adjacent to the pyrazole ring (H3'). |

| 10 (C-thiophene) | - | ~135 | Quaternary carbon of the thiophene ring attached to the pyrazole. |

| 11 (C-thiophene) | - | ~126 | Thiophene carbon adjacent to sulfur. |

2D NMR: Building the Molecular Framework

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected. COSY identifies proton neighbors, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) H-C correlations, which are essential for connecting the different spin systems and quaternary carbons.[7]

A. COSY (¹H-¹H Correlation Spectroscopy): Mapping Proton Networks

The COSY experiment will primarily confirm the connectivity within the thiophene ring, showing cross-peaks between H7, H8, and H9, confirming their adjacency in a single spin system.

Caption: Expected ¹H-¹H COSY correlations in the thiophene ring.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

HSQC provides direct, one-bond correlations, allowing for the unambiguous assignment of protonated carbons.

Expected HSQC Correlations:

-

¹H 2.4 (s) will correlate with ¹³C ~12 (Methyl C2).

-

¹H ~7.2 (dd) will correlate with ¹³C ~128 (Thiophene C7).

-

¹H ~7.1 (t) will correlate with ¹³C ~127 (Thiophene C8).

-

¹H ~7.6 (dd) will correlate with ¹³C ~130 (Thiophene C9).

C. HMBC (Heteronuclear Multiple Bond Correlation): The Final Assembly

HMBC is the key experiment that connects the individual fragments (methyl group, pyrazole core, thiophene ring, and carboxylic acid) by revealing correlations across two or three bonds. This is how we confirm the substitution pattern.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular skeleton.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like -OH and -NH).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H: Acquire a standard proton spectrum. To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H and O-H signals should disappear or diminish.

-

¹³C & DEPT-135: Acquire a proton-decoupled ¹³C spectrum. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

-

-

2D Spectra Acquisition:

-

COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

-

HSQC: Run a standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.

-

HMBC: Run a standard gradient-selected HMBC experiment with the long-range coupling delay optimized for nJCH ≈ 8-10 Hz.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[8] It provides a precise 3D map of electron density, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms, including relative stereochemistry. It also illuminates intermolecular interactions, such as the hydrogen-bonding dimers formed by the carboxylic acid groups.[9]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100-170 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting a complete diffraction pattern.[9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of atomic positions.

Integrated Elucidation Workflow

Caption: A logical workflow for integrated structure elucidation.

Conclusion

The structural elucidation of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is a multi-faceted process that relies on the logical integration of orthogonal analytical techniques. By starting with foundational mass and functional group analysis (HRMS, FTIR), proceeding to detailed constitutional mapping (1D and 2D NMR), and culminating in definitive 3D structural confirmation (X-ray crystallography), researchers can achieve an unambiguous and robust characterization. This systematic approach not only validates the identity of a target molecule but also upholds the principles of scientific integrity essential for advancing drug discovery and chemical research.

References

-

El-Sayed, M. A. A., & El-Hiti, G. A. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Crystals, 12(6), 785. [Link]

-

PubChem. (n.d.). 4-Methylpyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

-

Rehman, A. U., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 393-470). Springer.

-

Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Molecules, 27(19), 6649. [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária, Instituto Politécnico de Bragança. Retrieved from [Link]

- Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Pharmaceutical and Pharmacological Letters, 8(2), 66-69.

-

SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

-

Rasool, M. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1704. [Link]

- Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 638-643.

-

LibreTexts Chemistry. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. John Wiley & Sons, Inc. Retrieved from [Link]

- Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701.

-

ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

-

El-Faham, A., et al. (2020). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 25(24), 5971. [Link]

- Gläser, F., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Archiv der Pharmazie, 352(10), 1900133.

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-62. [Link]

- Uba, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

- Gronowitz, S. (Ed.). (1991).

- Wang, Y., et al. (2024). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society.

-

PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751. [Link]

-

Potemkin, V. A., & Grishina, M. A. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 14(32), 7756-7760. [Link]

- Elguero, J., et al. (2018).

-

LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. Retrieved from [Link]

- Sharma, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Research Journal of Pharmacy and Technology, 14(1), 282-287.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Proposed Mechanism of Action of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The confluence of pyrazole and thiophene moieties in a single molecular entity presents a compelling scaffold for the development of novel therapeutics. This technical guide delves into the proposed mechanism of action of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid, a compound of significant interest due to its structural homology with molecules exhibiting a wide array of biological activities. While direct experimental evidence for this specific molecule is emerging, this document synthesizes existing knowledge on related pharmacophores to postulate its potential biological targets and signaling pathways. We will explore its potential as an inhibitor of key cellular signaling cascades implicated in inflammatory and proliferative disorders, and provide a comprehensive framework of experimental protocols to rigorously validate these hypotheses.

Introduction: The Chemical Architecture of a Promising Therapeutic Candidate

4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a central pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms. This core is substituted with a methyl group, a thiophene ring, and a carboxylic acid functional group. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, renowned for its diverse pharmacological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects[1][2][3]. The thiophene ring, a sulfur-containing aromatic heterocycle, is another privileged structure in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates[4][5][6][7]. The carboxylic acid group provides a versatile handle for chemical modifications and can participate in crucial interactions with biological targets[8].

The strategic combination of these three components suggests a molecule with the potential for high-potency and selective biological activity. This guide will, therefore, focus on a plausible and testable hypothesis for its mechanism of action.

Proposed Mechanism of Action: A Focus on Inflammatory and Proliferative Signaling

Based on the extensive bioactivity data for structurally related pyrazole and thiophene derivatives, we postulate that 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid primarily functions as a modulator of inflammatory and cell signaling pathways. The most probable targets include key enzymes and receptors that drive these processes.

Inhibition of Pro-inflammatory Enzymes

A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory properties[1][9]. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The structural features of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid are consistent with those of other COX inhibitors.

-

Hypothesized Action: We propose that the compound acts as an inhibitor of COX enzymes, with a potential for selectivity towards COX-2. This inhibition would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.

Modulation of Protein Kinase Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. Several pyrazole-thiophene derivatives have been identified as potent inhibitors of specific protein kinases, such as Akt[10].

-

Hypothesized Action: We hypothesize that 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid may act as an inhibitor of one or more protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway could lead to cell cycle arrest and apoptosis in cancer cells[11].

Interaction with Other Potential Targets

The versatility of the pyrazole-thiophene scaffold allows for interactions with a range of other biological targets.

-

Cannabinoid Receptors: Structurally similar pyrazole derivatives have been shown to act as antagonists or inverse agonists of the CB1 cannabinoid receptor, suggesting a potential role in metabolic disorders[12].

-

Carbonic Anhydrases: Some pyrazoline derivatives have demonstrated inhibitory activity against carbonic anhydrases, which are implicated in various physiological and pathological processes.

-

Aryl Hydrocarbon Receptor (AhR): Certain pyrazole carboxylic acid derivatives have been shown to antagonize the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in toxicity and immune responses[13].

The following diagram illustrates the potential signaling pathways that may be modulated by 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

Figure 1: Proposed signaling pathways modulated by 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

Experimental Validation: A Step-by-Step Methodological Framework

To substantiate the proposed mechanisms of action, a systematic and rigorous experimental approach is essential. The following protocols provide a roadmap for elucidating the biological activity of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on purified enzymes.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Reagents: Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe for prostaglandin detection.

-

Procedure: a. Pre-incubate varying concentrations of the test compound with either COX-1 or COX-2 enzyme in assay buffer for 15 minutes at room temperature. b. Initiate the reaction by adding arachidonic acid. c. Incubate for a defined period (e.g., 10 minutes) at 37°C. d. Stop the reaction and measure the production of prostaglandins using a suitable detection kit (e.g., ELISA or fluorescence-based). e. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

-

Rationale: This assay directly measures the compound's ability to inhibit COX enzymes and determines its selectivity for COX-2 over COX-1.

Protocol: Kinase Inhibition Assay (e.g., Akt Kinase)

-

Reagents: Purified active Akt kinase, specific peptide substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Add varying concentrations of the test compound to wells of a microplate. b. Add the Akt kinase and the peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate for 60 minutes at room temperature. e. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. f. Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. g. Measure luminescence, which is correlated with kinase activity. h. Calculate the IC50 value.

-

Rationale: This assay provides a direct measure of the compound's inhibitory activity against a specific protein kinase.

Cell-Based Assays

Objective: To evaluate the compound's effects in a cellular context.

Protocol: Cellular Proliferation Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, leukemia) and a non-cancerous control cell line[14][15].

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at 570 nm. f. Calculate the GI50 (concentration for 50% growth inhibition).

-

Rationale: This assay assesses the compound's cytostatic or cytotoxic effects on cancer cells.

Protocol: Western Blot Analysis for Signaling Pathway Modulation

-

Cell Culture and Treatment: Treat cancer cells with the test compound at its GI50 concentration for various time points.

-

Procedure: a. Lyse the cells and quantify the protein concentration. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, COX-2). d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Rationale: This technique allows for the direct visualization of changes in the phosphorylation status and expression levels of target proteins within the cell, confirming the engagement of the proposed signaling pathways.

The following diagram outlines the experimental workflow for validating the proposed mechanism of action.

Figure 2: A comprehensive workflow for the experimental validation and development of the compound.

Quantitative Data Summary

While specific quantitative data for 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid is not yet publicly available, the following table provides a template for summarizing key experimental outcomes.

| Assay | Parameter | Expected Outcome for an Active Compound |

| COX-1 Inhibition Assay | IC50 (nM) | >1000 |

| COX-2 Inhibition Assay | IC50 (nM) | <100 |

| Akt Kinase Inhibition Assay | IC50 (nM) | <500 |

| MTT Proliferation Assay (Cancer Cell Line) | GI50 (µM) | <10 |

| MTT Proliferation Assay (Normal Cell Line) | GI50 (µM) | >50 |

Conclusion and Future Directions

The structural attributes of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid strongly suggest its potential as a modulator of key signaling pathways involved in inflammation and cancer. The proposed mechanisms of action, centered on the inhibition of COX-2 and protein kinases like Akt, provide a solid foundation for further investigation. The experimental framework outlined in this guide offers a clear and logical path to validate these hypotheses and to fully characterize the therapeutic potential of this promising molecule. Future research should also explore its pharmacokinetic properties and in vivo efficacy in relevant disease models to advance its journey from a promising chemical entity to a potential clinical candidate.

References

-

Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (URL: [Link])

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (URL: Not available)

- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (URL: Not available)

- Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. (URL: Not available)

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. (URL: Not available)

- Novel Compound 2-Methyl-2H-pyrazole-3-carboxylic Acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) Prevents 2,3,7,8-TCDD-Induced Toxicity by Antagonizing the Aryl Hydrocarbon Receptor. (URL: Not available)

- Synthesis and Pharmacological Evaluation of Novel 4-Alkyl-5-thien-2'-yl Pyrazole Carboxamides. (URL: Not available)

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (URL: [Link])

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL: Not available)

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (URL: [Link])

- Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Deriv

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (URL: Not available)

- Synthesis, molecular modeling, and biological evaluation of 4‐[5‐aryl‐3‐(thiophen‐2‐yl). (URL: Not available)

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (URL: Not available)

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])

- A REVIEW ON PYRAZOLE AN ITS DERIV

- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (URL: Not available) uses of Pyrazole. (URL: Not available)

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. researchgate.net [researchgate.net]

Navigating the Pharmacophore: A Technical Guide to Pyrazole-Thiophene Hybrids

Executive Summary: The Case for Hybridization

In the landscape of modern medicinal chemistry, "privileged scaffolds" are molecular frameworks that demonstrate the inherent ability to interact with diverse biological targets. Pyrazoles and thiophenes represent two such distinct pharmacophores.[1][2] The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogens) is a cornerstone of kinase inhibitors (e.g., Crizotinib), while the thiophene ring (a sulfur-containing analog of furan) acts as a bioisostere for phenyl groups, often improving lipophilicity and metabolic stability.

This guide explores the chemical space of pyrazole-thiophene hybrids , a structural class that synergizes these two moieties to overcome resistance mechanisms in oncology (specifically EGFR T790M mutations) and enhance selectivity in anti-inflammatory pathways.

Structural Architecture & Rational Design

The design of pyrazole-thiophene hybrids is rarely random. It follows a logic of bioisosteric replacement and electronic tuning .

The Hybrid Advantage[3]

-

Lipophilicity Tuning: Thiophene is more lipophilic than a phenyl ring (logP ~1.8 vs 1.4). Incorporating it into a pyrazole scaffold modulates membrane permeability without significantly increasing molecular weight.

-

Electronic Effects: The sulfur atom in thiophene acts as an electron donor via resonance but an electron withdrawer via induction. This unique electronic profile alters the pKa of the adjacent pyrazole nitrogens, influencing hydrogen bond strength with the hinge region of kinase domains.

Structure-Activity Relationship (SAR)

Recent studies, including work on EGFR/VEGFR-2 dual inhibitors, highlight specific SAR trends for these hybrids.

Table 1: Comparative SAR of Pyrazole-Thiophene Hybrids (Anticancer Potency) Data synthesized from recent multitarget inhibitor studies [1].[3]

| Compound ID | R-Group (Pyrazole N1) | Thiophene Position | Target Selectivity | IC50 (MCF-7) | Key Insight |

| Hybrid A (Analog 2) | Phenyl | C4-Attached | Dual EGFR/VEGFR | 6.57 μM | Most potent; mimics Erlotinib binding mode.[3] |

| Hybrid B (Analog 8) | 4-F-Phenyl | C4-Attached | VEGFR-2 Dominant | 8.08 μM | Fluorine enhances metabolic stability but shifts selectivity. |

| Hybrid C (Analog 14) | Methyl | C3-Attached | Balanced/Moderate | 12.94 μM | Steric bulk at N1 is crucial for hydrophobic pocket filling. |

| Ref (Erlotinib) | N/A | N/A | EGFR (WT) | ~5-10 μM | Clinical benchmark. |

Scientist's Note: The critical design element is the linkage position. Attaching the thiophene at the pyrazole C4 position generally yields superior kinase inhibition compared to the C3 position, likely due to optimal vector alignment with the ATP-binding pocket.

Synthetic Pathways: A Modular Approach

To explore this chemical space effectively, we utilize modular synthesis. The two dominant strategies are Cyclocondensation (constructing the ring) and Cross-Coupling (connecting pre-formed rings).

Synthetic Workflow Diagram

The following diagram outlines the decision tree for synthesizing these hybrids, highlighting the choice between de novo ring formation and palladium-catalyzed coupling.

Figure 1: Dual synthetic pathways for pyrazole-thiophene hybrids. Route A is preferred for scale-up; Route B is preferred for library diversity.[3]

Detailed Protocol: Microwave-Assisted Synthesis

Protocol: One-Pot Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole Derivatives

Objective: Rapid synthesis of the hybrid core via chalcone intermediate.

Reagents:

-

2-Acetylthiophene (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Hydrazine Hydrate (2.5 eq)

-

NaOH (Catalytic, 10%)

Step-by-Step Methodology:

-

Chalcone Formation (In Situ):

-

In a 10 mL microwave vial, dissolve 2-acetylthiophene (2 mmol) and the substituted benzaldehyde (2 mmol) in 3 mL of ethanol.

-

Add 0.5 mL of 10% NaOH solution dropwise.

-

Observation Check: The solution should turn yellow/orange, indicating enone formation.

-

-

Cyclization:

-

Add hydrazine hydrate (5 mmol) directly to the reaction vessel.

-

Seal the vial and place it in the microwave reactor.

-

-

Irradiation Parameters:

-

Temperature: 120°C

-

Power: Dynamic (Max 300W)

-

Time: 10 minutes (Hold time).

-

Note: Conventional reflux would require 6-8 hours.

-

-

Work-up:

-

Cool the vial to room temperature. Pour the reaction mixture into crushed ice.

-

The precipitate (solid product) will form immediately.

-

Filter, wash with cold water, and recrystallize from ethanol.

-

Validation:

-

TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The chalcone spot (intermediate) should disappear.

-

Yield Expectation: 85-92%.

Mechanism of Action: Kinase Inhibition

The primary therapeutic utility of these hybrids lies in Tyrosine Kinase Inhibition (TKI) . The pyrazole-thiophene scaffold functions as an ATP-competitive inhibitor.

Binding Mode

-

Hinge Region: The pyrazole nitrogens form essential hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

-

Hydrophobic Pocket: The thiophene ring, being lipophilic, occupies the hydrophobic back-pocket (Gatekeeper region), often accommodating mutations like T790M that render first-generation inhibitors (like Gefitinib) ineffective [1].

Signaling Pathway Diagram

The following diagram illustrates where the hybrid molecule intercepts the oncogenic signaling cascade.

Figure 2: Mechanism of Action.[2][6][7][8][9] The hybrid molecule competes with ATP for the binding site on the EGFR kinase domain, halting the Ras-Raf-MEK-ERK proliferation cascade.

Future Outlook

The pyrazole-thiophene chemical space is evolving toward PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase linker to the N1-position of the pyrazole, researchers are now converting these inhibitors into degraders, offering a solution to the "undruggable" targets or overcoming high-concentration resistance.

References

-

Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Source: RSC Advances (2025). URL:[Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. Source: European Journal of Life Sciences (2025). URL:[Link]

-

Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation. Source: Synthetic Communications (2026).[10][11][12] URL:[Link][2]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Characterizing the Efficacy of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid as a Potent EGFR Kinase Inhibitor using the ADP-Glo™ Kinase Assay

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: This application note describes a hypothetical use of 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase for illustrative purposes. The protocols and data presented are based on established methodologies for EGFR kinase assays and are intended to serve as a guide for researchers. Independent validation is required for any new chemical entity.

Introduction: The Rationale for Targeting EGFR with Novel Small Molecules

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain.[3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for normal cellular function.[4] However, dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of various cancers, making it a validated and critical target for oncology drug discovery.[5][6]

The compound 4-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid (hereafter referred to as "MTPC") is a novel small molecule inhibitor designed to target the ATP-binding site of EGFR. Its pyrazole and thiophene scaffolds are recognized pharmacophores in many kinase inhibitors, suggesting its potential for high-potency inhibition.[7][8]

This application note provides a detailed protocol for characterizing the inhibitory activity of MTPC against recombinant human EGFR using the ADP-Glo™ Kinase Assay. This robust, luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering high sensitivity and a broad dynamic range suitable for high-throughput screening and detailed inhibitor characterization.[7][9]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal platform for measuring the activity of any ADP-generating enzyme.[10] The assay is performed in two steps, providing a "glow-type" luminescent signal that is stable for several hours, allowing for batch processing of multi-well plates.[11]

Step 1: Kinase Reaction & ATP Depletion The kinase reaction is performed by incubating the EGFR enzyme with its substrate, ATP, and the inhibitor (MTPC). The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. After the kinase reaction reaches completion, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[12][13] This step is crucial because the high concentration of ATP remaining after the reaction would otherwise create a significant background signal in the subsequent luminescence step.[14]

Step 2: ADP Conversion & Signal Generation The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back into ATP.[11] This newly synthesized ATP is then used by a thermostable luciferase (Ultra-Glo™ Luciferase) to catalyze the conversion of luciferin into oxyluciferin, generating a stable luminescent signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[9][15] Inhibition of the kinase results in lower ADP production and a correspondingly weaker luminescent signal.

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| MTPC (Compound of Interest) | - | - |

| Recombinant Human EGFR | Promega | V3831 |

| Poly(Glu, Tyr) 4:1 Substrate | Sigma-Aldrich | P0275 |

| ATP, 10 mM | Promega | V9151 |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |

| Kinase Buffer (5X) | Promega | V383A |

| DTT, 100 mM | Promega | V383A |

| DMSO, Molecular Biology Grade | Sigma-Aldrich | D8418 |

| White, Opaque 384-well plates | Corning | 3570 |

Detailed Experimental Protocols

Reagent Preparation

-

1X Kinase Buffer: Prepare the required volume of 1X Kinase Buffer by diluting the 5X stock. A typical buffer composition is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.[16] Add DTT to a final concentration of 50 µM just before use.

-

MTPC Stock and Serial Dilutions: Prepare a 10 mM stock solution of MTPC in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. For the assay, further dilute this series in 1X Kinase Buffer to create a 5X working solution of the inhibitor. This intermediate dilution minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced artifacts.[8]

-

Enzyme Working Solution (2.5X): Thaw the recombinant EGFR enzyme on ice. Dilute the enzyme to a 2.5X working concentration in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration. A starting point is a concentration that yields 10-30% conversion of ATP to ADP in the reaction time. For EGFR, a final concentration of 2-5 ng/well is often suitable.[16]

-

Substrate/ATP Mix (5X): Prepare a 5X working solution containing both the Poly(Glu, Tyr) substrate and ATP in 1X Kinase Buffer. The final concentration of ATP should be at or near its Kₘ for the kinase to ensure sensitive detection of ATP-competitive inhibitors. For EGFR, a final concentration of 10 µM ATP is a common starting point. The substrate concentration should also be optimized, with a typical final concentration of 0.2 mg/mL.

Assay Protocol for IC₅₀ Determination

The following protocol is for a 10 µL final reaction volume in a 384-well plate.

Caption: Step-by-step workflow for the EGFR kinase inhibition assay.

-

Add Inhibitor: Add 2 µL of the 5X MTPC serial dilutions to the wells of a white, opaque 384-well plate. For control wells (0% inhibition), add 2 µL of the buffer containing the same percentage of DMSO. For background wells (100% inhibition), add 2 µL of buffer without enzyme.

-

Add Enzyme: Add 4 µL of the 2.5X EGFR enzyme solution to all wells except the background controls.

-

Initiate Reaction: Add 4 µL of the 5X Substrate/ATP mix to all wells to start the kinase reaction. The final volume is 10 µL.

-

Incubate: Mix the plate gently and incubate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[16]

-

Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure Luminescence: Read the luminescence using a plate reader with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

Data Processing

-

Average Replicates: Calculate the average luminescence for each MTPC concentration and control wells.

-

Subtract Background: Subtract the average background luminescence (no enzyme control) from all other measurements.

-

Calculate Percent Inhibition: Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no enzyme) controls. % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

IC₅₀ Curve Fitting

Plot the Percent Inhibition against the logarithm of the MTPC concentration. Fit the data using a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

| Parameter | Description |

| Top | The maximum percent inhibition (plateau, ~100%). |

| Bottom | The minimum percent inhibition (plateau, ~0%). |

| LogIC₅₀ | The logarithm of the MTPC concentration at 50% inhibition. |

| HillSlope | The steepness of the curve. |

Representative Data (Hypothetical)

The following table represents hypothetical data for MTPC inhibition of EGFR.

| MTPC [nM] | Log [MTPC] | Avg. Luminescence (RLU) | % Inhibition |

| 10000 | 4.00 | 15,250 | 98.1% |

| 3333 | 3.52 | 18,300 | 97.7% |

| 1111 | 3.05 | 25,400 | 96.8% |

| 370 | 2.57 | 75,600 | 90.5% |

| 123 | 2.09 | 250,100 | 68.7% |

| 41 | 1.61 | 410,500 | 48.7% |

| 13.7 | 1.14 | 595,200 | 25.6% |

| 4.6 | 0.66 | 710,800 | 11.1% |

| 1.5 | 0.18 | 785,400 | 1.8% |

| 0.5 | -0.30 | 798,900 | 0.1% |

| 0 (DMSO) | - | 800,000 | 0.0% |

| No Enzyme | - | 12,000 | 100.0% |

From this hypothetical data, the calculated IC₅₀ for MTPC would be approximately 45 nM .

EGFR Signaling Pathway and MTPC's Mechanism of Action

MTPC, as a competitive inhibitor, is designed to bind to the ATP pocket within the EGFR kinase domain. This prevents the phosphorylation of EGFR itself (autophosphorylation) and downstream substrates, thereby blocking the entire signaling cascade.

Caption: EGFR signaling pathway and the inhibitory action of MTPC.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Signal or Low S/B Ratio | 1. Insufficient enzyme activity. 2. Sub-optimal ATP or substrate concentration. 3. Reagent degradation. | 1. Increase enzyme concentration or incubation time. 2. Optimize ATP and substrate concentrations. 3. Use fresh reagents and ensure proper storage. |

| High Background Signal | 1. Contaminating ATPase/kinase activity in reagents. 2. Insufficient ATP depletion. | 1. Use high-purity reagents. 2. Ensure correct incubation time (40 min) with ADP-Glo™ Reagent. |

| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Edge effects in the plate. | 1. Use calibrated pipettes and proper technique. 2. Ensure thorough but gentle mixing after each reagent addition. 3. Avoid using the outer wells of the plate. |

| IC₅₀ Curve Does Not Reach Plateau | 1. MTPC concentration range is too narrow. 2. MTPC solubility issues at high concentrations. | 1. Widen the inhibitor concentration range. 2. Check the solubility of MTPC in the final assay buffer. |

References

-

Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 19-30. [Link]

-

BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

-

BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

-

BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

-

Methods EGFR Biochemical Assays. (n.d.). The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Kumar, A., et al. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design, 26(9), 1043-1053. [Link]

-

A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation. (2018). Journal of Biological Chemistry, 293(4), 1159-1169. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

-

Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

Vasta, J. D., et al. (2012). Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors. Journal of Biomolecular Screening, 17(1), 55-66. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved from [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). bioRxiv. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2019). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(7), 739-750. [Link]

-

MajidAli2020. (2023, January 9). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. YouTube. [Link]

-

BMG Labtech. (2020). Kinase assays. Retrieved from [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

-

Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. (2011). ASSAY and Drug Development Technologies, 9(1), 68-78. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

-